molecular formula C14H16F3N3O2S B7049866 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine

2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine

Cat. No.: B7049866
M. Wt: 347.36 g/mol
InChI Key: IMJNMJJQMILIMJ-UHFFFAOYSA-N
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Description

2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiophene group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, which are then coupled to the morpholine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Dehydrating Agents: Phosphorus oxychloride (POCl3)

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring

    Hydrazides: From reduction of the oxadiazole ring

    Alkylated or Acylated Morpholine Derivatives: From substitution reactions on the morpholine ring

Mechanism of Action

The mechanism of action of 2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine is unique due to its combination of a morpholine ring with both thiophene and oxadiazole moieties. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S/c1-9-5-20(6-11(21-9)10-2-3-23-8-10)7-13-18-12(19-22-13)4-14(15,16)17/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNMJJQMILIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CSC=C2)CC3=NC(=NO3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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